2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

Catalog No.
S715361
CAS No.
179946-34-0
M.F
C9H5F4N
M. Wt
203.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

CAS Number

179946-34-0

Product Name

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H5F4N

Molecular Weight

203.14 g/mol

InChI

InChI=1S/C9H5F4N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2

InChI Key

SFLYZUWDTDYATN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound characterized by its unique structure, which consists of a phenyl ring substituted with a fluoro group and a trifluoromethyl group. Its molecular formula is C9H5F4N, and it has a molecular weight of 203.14 g/mol. This compound is notable for its hydrophobic properties and high boiling point, which is approximately 229 °C .

The presence of multiple fluorine atoms contributes to its chemical stability and influences its reactivity, making it an interesting candidate for various chemical applications.

, typical of nitriles and fluorinated compounds. Notable reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids upon hydrolysis.
  • Reduction Reactions: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The fluorinated aromatic system can engage in electrophilic substitution reactions, although the presence of electron-withdrawing groups like trifluoromethyl may deactivate the ring towards such reactions.

While specific biological activities of 2-fluoro-6-(trifluoromethyl)phenylacetonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. Fluorinated compounds are known for their potential antibacterial and antifungal activities due to their ability to disrupt cellular processes. Additionally, the compound's unique structure could suggest potential applications in medicinal chemistry, particularly in drug design targeting specific biological pathways.

Several methods have been developed for synthesizing 2-fluoro-6-(trifluoromethyl)phenylacetonitrile:

  • Fluorination of Phenylacetonitrile: This method involves the introduction of fluorine atoms into the phenyl ring through electrophilic fluorination techniques.
  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of bases.
  • Multi-step Synthesis: A combination of various reactions including Friedel-Crafts acylation followed by nitrile formation can yield this compound efficiently.

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile has several applications:

  • Pharmaceutical Development: Its unique properties make it a candidate for drug development, especially in creating compounds with improved metabolic stability.
  • Material Science: Used in the synthesis of advanced materials due to its stability and unique electronic properties.
  • Chemical Research: Acts as an intermediate in organic synthesis for creating more complex fluorinated compounds.

Interaction studies involving 2-fluoro-6-(trifluoromethyl)phenylacetonitrile focus on its reactivity with various nucleophiles and electrophiles. The compound's interactions can be assessed through:

  • Spectroscopic Techniques: Utilizing NMR and IR spectroscopy to study reaction mechanisms.
  • Computational Chemistry: Modeling interactions to predict behavior in biological systems or synthetic pathways.

Several compounds share structural similarities with 2-fluoro-6-(trifluoromethyl)phenylacetonitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Fluoro-4-(trifluoromethyl)phenylacetonitrileC9H5F4NDifferent position of fluorine and trifluoromethyl groups
3-Fluoro-5-(trifluoromethyl)phenylacetonitrileC9H5F4NSimilar structure but different substitution pattern
2-Chloro-6-(trifluoromethyl)phenylacetonitrileC9H5ClF3NChlorine instead of fluorine, affecting reactivity

The uniqueness of 2-fluoro-6-(trifluoromethyl)phenylacetonitrile lies in its specific arrangement of functional groups which influences both its chemical behavior and potential applications compared to these similar compounds.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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